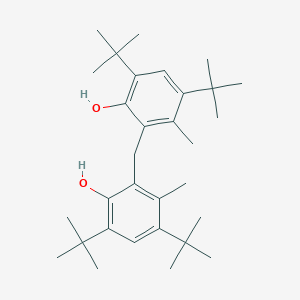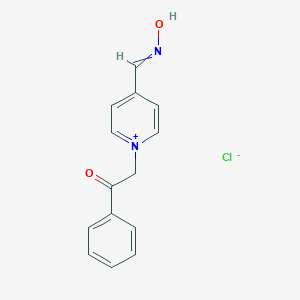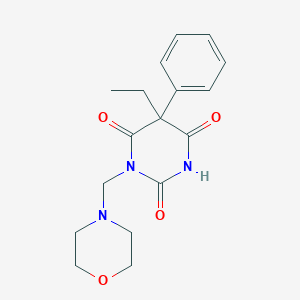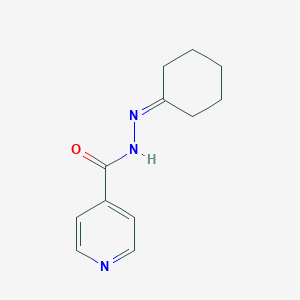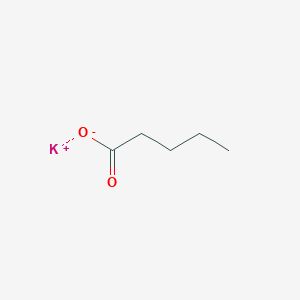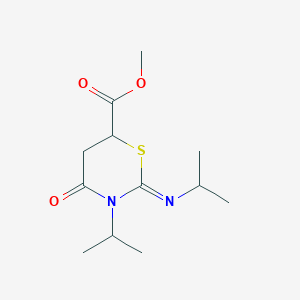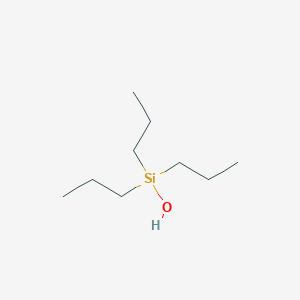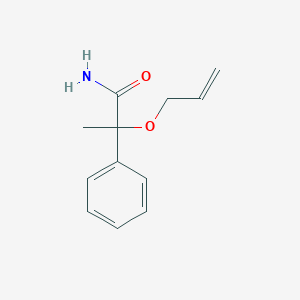
alpha-Allyloxyhydratropamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Allyloxyhydratropamide, also known as AAH, is a chemical compound that belongs to the class of hydratropamide derivatives. It is an important intermediate for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and anti-inflammatory agents. AAH has attracted significant attention from researchers due to its unique properties and potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of alpha-Allyloxyhydratropamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation, viral replication, and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to be the main mechanism behind its antitumor activity. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1 and hepatitis B virus.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. It has been found to inhibit the production of certain cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are lipid compounds that play a role in inflammation. In addition, this compound has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Allyloxyhydratropamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, this compound is not widely available, and obtaining it can be difficult and expensive.
Direcciones Futuras
There are several future directions for research on alpha-Allyloxyhydratropamide. One area of interest is the development of new antitumor agents based on the structure of this compound. Researchers are also interested in exploring the potential applications of this compound in the treatment of viral infections and inflammatory diseases. In addition, there is a need for further research into the mechanism of action of this compound and its effects on the body. Overall, this compound is a promising compound with significant potential for use in the development of new drugs and therapies.
Métodos De Síntesis
Alpha-Allyloxyhydratropamide can be synthesized by the reaction of allyl alcohol with hydratropamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Alpha-Allyloxyhydratropamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antiviral activity against HIV-1 and hepatitis B virus, making it a promising candidate for the development of antiviral agents. In addition, this compound has been shown to possess anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
19284-13-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-phenyl-2-prop-2-enoxypropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-9-15-12(2,11(13)14)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H2,13,14) |
Clave InChI |
SEQVAKULKNLKNI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)N)OCC=C |
SMILES canónico |
CC(C1=CC=CC=C1)(C(=O)N)OCC=C |
Otros números CAS |
19284-13-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



